8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical activities. This compound belongs to the class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are notable for their applications in medicinal chemistry, particularly as antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether, and the product is obtained through subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-temperature transesterification and ester hydrolysis are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new drugs, particularly antibiotics and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar mechanism of action.
Nalidixic Acid: An older quinolone antibiotic used to treat urinary tract infections.
Oxolinic Acid: Another quinolone derivative with antibacterial properties.
Uniqueness
8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclohexyl and methyl substitutions, which can enhance its binding affinity and specificity for bacterial enzymes. These structural features may contribute to its potential effectiveness as an antimicrobial agent .
Properties
CAS No. |
55376-81-3 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-5-8-12(15(13)18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,20,21) |
InChI Key |
VTDOZKHFHUWHTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)C3CCCCC3)C(=O)O |
Origin of Product |
United States |
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